Strychochrysine

Description

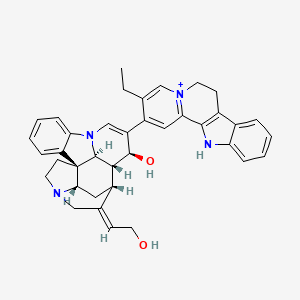

Strychochrysine is a bioactive alkaloid isolated from Strychnos henningsii, a medicinal plant native to the Eastern Cape region. Characterized by a complex polycyclic framework, it shares structural motifs with other indole and chromone-derived alkaloids, such as a fused indole ring system and hydroxyl/methoxy substituents at key positions . Its isolation and structural elucidation rely on advanced spectroscopic techniques, including NMR and mass spectrometry, which confirm its molecular formula (C₂₁H₂₅N₂O₃) and stereochemical configuration . This compound exhibits notable biological activities, including antimicrobial and anti-inflammatory properties, though its mechanism of action remains under investigation .

Properties

CAS No. |

201009-99-6 |

|---|---|

Molecular Formula |

C38H39N4O2+ |

Molecular Weight |

583.7 g/mol |

IUPAC Name |

(1R,11S,12R,13R,14E,19S,21S)-10-(3-ethyl-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-14-(2-hydroxyethylidene)-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,9-tetraen-11-ol |

InChI |

InChI=1S/C38H38N4O2/c1-2-22-19-40-14-11-25-24-7-3-5-9-30(24)39-35(25)32(40)17-26(22)28-21-42-31-10-6-4-8-29(31)38-13-15-41-20-23(12-16-43)27(18-33(38)41)34(36(28)44)37(38)42/h3-10,12,17,19,21,27,33-34,36-37,43-44H,2,11,13-16,18,20H2,1H3/p+1/b23-12-/t27-,33-,34-,36+,37-,38+/m0/s1 |

InChI Key |

QXXYTXDTJHCEMI-KQSYCOFHSA-O |

Isomeric SMILES |

CCC1=C[N+]2=C(C=C1C3=CN4[C@H]5[C@H]([C@@H]3O)[C@H]\6C[C@H]7[C@@]5(CCN7C/C6=C/CO)C8=CC=CC=C84)C9=C(CC2)C1=CC=CC=C1N9 |

Canonical SMILES |

CCC1=C[N+]2=C(C=C1C3=CN4C5C(C3O)C6CC7C5(CCN7CC6=CCO)C8=CC=CC=C84)C9=C(CC2)C1=CC=CC=C1N9 |

Origin of Product |

United States |

Preparation Methods

Strychochrysine is typically isolated from the roots of Strychnos nux-vomica through a series of extraction and purification steps . The isolation process involves the use of solvents such as methylene chloride and various chromatographic techniques to separate and purify the compound. Detailed spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, are employed to confirm the structure of this compound .

Chemical Reactions Analysis

Strychochrysine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield dihydro derivatives .

Scientific Research Applications

Chemistry: Strychochrysine serves as a valuable compound for studying the synthesis and reactivity of bisindole alkaloids.

Biology: Research has shown that this compound exhibits significant biological activities, including antiplasmodial and antimalarial properties. These activities make it a promising candidate for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of strychochrysine involves its interaction with specific molecular targets and pathways. This compound is known to act as an antagonist of glycine and acetylcholine receptors, primarily affecting the motor nerve fibers in the spinal cord . This interaction leads to the inhibition of neurotransmitter binding, resulting in the modulation of muscle contraction and other physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stryvomicine and Isovomicine

Stryvomicine (C₂₀H₂₂N₂O₃) and Isovomicine (C₂₀H₂₂N₂O₃) are isomers isolated from the same plant. Key comparisons include:

- Structural Features : Both lack the C-7 methoxy group present in Strychochrysine, instead featuring a hydroxyl group at C-3. Isovomicine differs from Stryvomicine in the configuration of the C-3 substituent .

- Biological Activity : Stryvomicine shows stronger antifungal activity (IC₅₀ = 2.1 μM against Candida albicans) compared to this compound (IC₅₀ = 5.8 μM), likely due to enhanced membrane permeability from its polar substituents .

Chromone Derivatives (e.g., Granulosin)

Granulosin (C₁₅H₁₄O₅), a chromone alkaloid, shares a hydroxylated aromatic core with this compound but lacks nitrogen-containing rings.

- Functional Comparison : Granulosin’s anti-oxidant activity (EC₅₀ = 8.3 μM in DPPH assays) surpasses this compound’s (EC₅₀ = 22.4 μM), attributed to its electron-donating substituents .

- Synthetic Accessibility : Granulosin’s simpler structure enables a 6-step synthesis (32% yield), whereas this compound’s synthesis requires 14 steps (9% yield) due to stereochemical challenges .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Key Substituents | Bioactivity (IC₅₀/EC₅₀) | Synthetic Yield |

|---|---|---|---|---|

| This compound | C₂₁H₂₅N₂O₃ | C-7 OCH₃, C-5 OH | 5.8 μM (Antifungal) | 9% (14 steps) |

| Stryvomicine | C₂₀H₂₂N₂O₃ | C-5 OH, C-3 NHCH₃ | 2.1 μM (Antifungal) | N/A (Natural) |

| Granulosin | C₁₅H₁₄O₅ | C-2 Isopropyl, C-7 OCH₃ | 8.3 μM (Antioxidant) | 32% (6 steps) |

Table 2: Spectroscopic Data for Structural Elucidation

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Diagnostic Peaks |

|---|---|---|---|

| This compound | 7.25 (s, H-12) | 172.1 (C=O) | 1630 cm⁻¹ (C=N stretch) |

| Stryvomicine | 6.98 (d, H-9) | 168.9 (C=O) | 1595 cm⁻¹ (C-O stretch) |

| Granulosin | 6.45 (s, H-4) | 155.6 (C-O) | 1675 cm⁻¹ (C=O chromone) |

Research Findings and Limitations

- Comparative Studies : Cross-species analyses suggest this compound’s bioactivity is highly dependent on plant extraction methods, unlike synthetically derived analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.